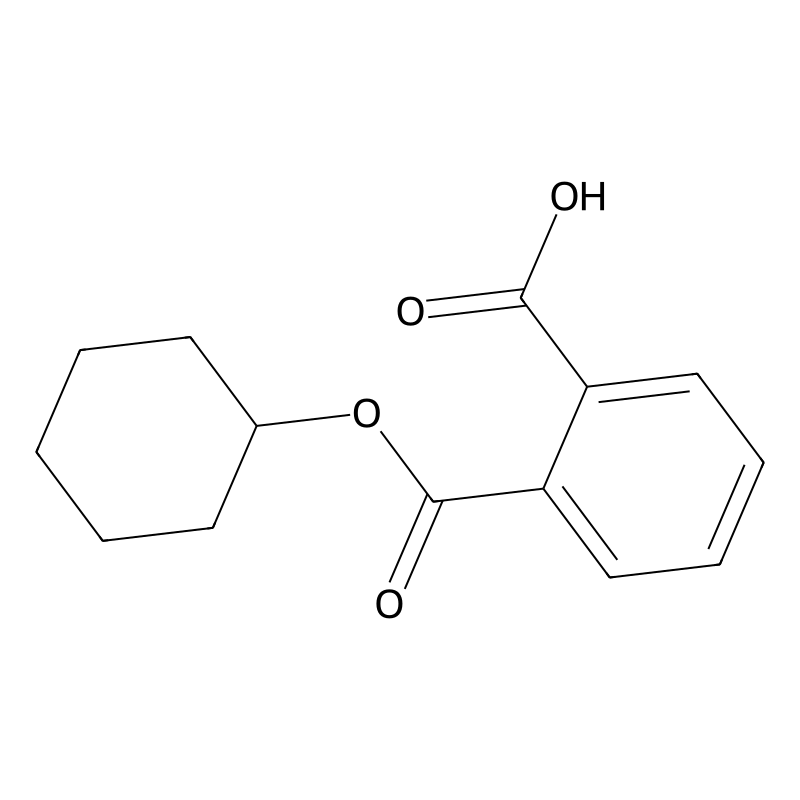

Monocyclohexyl phthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Monocyclohexyl phthalate (MCHP, CAS 7517-36-4) is the primary hydrolytic monoester metabolite of the widely used plasticizer dicyclohexyl phthalate (DCHP). In analytical and epidemiological settings, MCHP is strictly procured as a certified reference standard for human biomonitoring, toxicological assays, and environmental exposure assessments. Because parent diesters undergo rapid in vivo metabolism, MCHP serves as the definitive, quantifiable biomarker of DCHP exposure in biological matrices such as urine and serum. Its procurement is essential for laboratories conducting high-throughput LC-MS/MS or GC-MS workflows requiring precise calibration curves and low limits of detection (LOD) for regulatory compliance and exposure modeling [1].

Generic substitution with the parent compound, dicyclohexyl phthalate (DCHP), or other monoester analogs fundamentally fails in biomonitoring workflows. DCHP is not excreted intact; it is rapidly hydrolyzed by esterases and lipases in the gut to form MCHP, meaning urinary or serum assays targeting the parent diester will yield false-negative exposure data [1]. Furthermore, substituting MCHP with other monoesters (e.g., MEHP or MBP) invalidates the specificity of the assay, as these metabolites correspond to entirely different parent plasticizers. Consequently, accurate quantification of DCHP exposure strictly requires unlabeled MCHP for the external calibration curve, paired with an isotopically labeled MCHP internal standard to correct for matrix suppression [2].

References

- [1] Katsikantami, I., et al. (2016). Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review. International Journal of Environmental Research and Public Health, 13(12), 1184.

- [2] Silva, M. J., et al. (2005). Determination of 16 Phthalate Metabolites in Urine Using Automated Sample Preparation and On-line Preconcentration/High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Analytical Chemistry, 77(7), 2131-2139.

Absolute Requirement for MCHP in Urinary Biomonitoring

In human exposure assessments, the parent diester DCHP is virtually undetectable in urine due to rapid in vivo hydrolysis. Studies confirm that DCHP is converted to MCHP and its glucuronide conjugates prior to excretion, making MCHP the mandatory target analyte [1]. Assays attempting to quantify DCHP directly in urine yield near 0% recovery of the parent compound, whereas MCHP provides a direct, quantifiable stoichiometric reflection of exposure.

| Evidence Dimension | Urinary excretion form and detectability |

| Target Compound Data | Excreted predominantly as MCHP (detectable biomarker) |

| Comparator Or Baseline | DCHP (Parent diester): Not excreted intact (<1% detectability in urine) |

| Quantified Difference | 100% reliance on MCHP as the detectable urinary biomarker versus 0% utility for the parent DCHP. |

| Conditions | In vivo human metabolism and urinary LC-MS/MS workflows |

Procurement of MCHP is mandatory for exposure assays because the parent DCHP cannot be detected in urine, making MCHP the sole viable target for quantification.

Trace-Level Calibration Sensitivity in Biological Matrices

For regulatory and epidemiological biomonitoring, the analytical standard must support ultra-low limits of detection (LOD). When using high-purity MCHP to construct a 10-point external calibration curve (0.1–100 ng/mL) in isotope-dilution LC-MS/MS, laboratories routinely achieve LODs between 0.09 and 0.7 ng/mL in urine [1]. This significantly outperforms generic or mixed phthalate screens that often struggle to achieve sub-nanogram sensitivity due to matrix interference and lack of specific monoester calibration.

| Evidence Dimension | Analytical Limit of Detection (LOD) |

| Target Compound Data | MCHP LOD: 0.09 to 0.7 ng/mL in urine |

| Comparator Or Baseline | Generic phthalate screening methods: Often >1.0 ng/mL LOD |

| Quantified Difference | Sub-nanogram per milliliter sensitivity enables the accurate detection of trace environmental exposures. |

| Conditions | Isotope-dilution LC-MS/MS with 10-point calibration curves |

High-purity MCHP standards allow laboratories to establish robust calibration curves capable of quantifying low-level background exposures in general populations.

Differential Protein Binding and Cytotoxicity Assessment

Toxicological modeling requires the exact circulating metabolite rather than the parent compound. Spectroscopic and molecular docking analyses demonstrate that MCHP has a significantly lower binding affinity to Human Serum Albumin (HSA) compared to DCHP. At 298 K, the binding constant (Kb) for MCHP is 1.04 × 10^4 M^-1, whereas DCHP exhibits a Kb of 24.82 × 10^4 M^-1 [1]. This ~24-fold difference in protein binding directly alters the systemic circulation half-life and relative cytotoxicity of the compound in vitro.

| Evidence Dimension | HSA Binding Constant (Kb) at 298 K |

| Target Compound Data | MCHP Kb = 1.04 × 10^4 M^-1 |

| Comparator Or Baseline | DCHP Kb = 24.82 × 10^4 M^-1 |

| Quantified Difference | MCHP exhibits a ~24-fold lower binding affinity to HSA compared to the parent DCHP. |

| Conditions | Spectroscopic analysis and molecular docking at 298 K |

Toxicological laboratories must procure MCHP specifically to model the actual systemic circulation and protein-binding behavior of the metabolite, which differs drastically from the parent compound.

Isotope-Dilution LC-MS/MS Biomonitoring

MCHP is the critical unlabeled standard required to build calibration curves for quantifying DCHP exposure in human urine and serum. It is used in tandem with MCHP-13C4 or MCHP-d4 internal standards to correct for matrix effects in epidemiological studies, enabling sub-nanogram LODs [1].

In Vitro Toxicological and Endocrine Disruption Assays

Because MCHP is the bioactive circulating metabolite, it is the appropriate compound for in vitro assays evaluating Human Serum Albumin (HSA) binding, cytotoxicity, and nuclear receptor activation. Using MCHP provides more physiologically relevant toxicity data than testing the rapidly hydrolyzed parent diester [2].

Environmental and Wastewater Degradation Tracking

MCHP is utilized as a reference standard to monitor the environmental breakdown of DCHP in wastewater treatment plants and surface waters, where parent diesters are rapidly hydrolyzed to monoesters by microbial esterases before further degradation [1].

References

- [1] Silva, M. J., et al. (2005). Determination of 16 Phthalate Metabolites in Urine Using Automated Sample Preparation and On-line Preconcentration/High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Analytical Chemistry, 77(7), 2131-2139.

- [2] Tuo, X., et al. (2021). Comprehensive insights into the interactions of dicyclohexyl phthalate and its metabolite to human serum albumin. Food and Chemical Toxicology, 155, 112407.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

7517-36-4

Wikipedia

Explore Compound Types